molecular formula C10H7BrFN3O B13158274 (E)-7-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-7-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13158274
M. Wt: 284.08 g/mol
InChI Key: DVPVALDHIUNWKS-UHFFFAOYSA-N
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Description

(E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to an isoquinoline ring, along with a hydroxy and carboximidamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

7-bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrFN3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

DVPVALDHIUNWKS-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)F)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)F)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxy group is added through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Carboximidamide Formation:

Industrial Production Methods

Industrial production of (E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides, in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carboximidamide group can produce a primary amine.

Scientific Research Applications

(E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in certain reactions.

    5-Fluoroisoquinoline-1-carboximidamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Bromoisoquinoline-1-carboximidamide: Lacks the fluorine atom, which can influence its chemical properties and interactions.

Uniqueness

(E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both bromine and fluorine atoms, along with the hydroxy and carboximidamide functional groups. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

(E)-7-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a unique combination of functional groups that contribute to its biological activity:

  • Molecular Formula : C₉H₈BrF N₃O
  • Molecular Weight : Approximately 300.54 g/mol
  • Functional Groups : Hydroxy group, carboximidamide group, bromine atom, and fluorine atom.

This structural diversity allows the compound to engage in various chemical reactions and biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key proposed mechanisms include:

  • Antimicrobial Activity : The compound is believed to disrupt bacterial cell membranes or inhibit enzymes critical for bacterial metabolism.
  • Anticancer Properties : It may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways associated with cancer cell survival and growth.

Further studies are needed to elucidate the exact molecular pathways influenced by this compound.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

Activity Type Description IC₅₀ Values
AntimicrobialInhibits growth of bacteria and fungi20–40 µM
AnticancerInduces apoptosis in cancer cells<30 µM for TNF-α inhibition

These activities suggest that the compound could serve as a lead for developing new therapeutic agents.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against similar compounds:

Compound Name Structural Features Biological Activity
7-Bromoisoquinoline-1-carboximidamideLacks fluorine; potential antimicrobial activityModerate
5-Fluoroisoquinoline-1-carboximidamideLacks bromine; differing reactivityLow
7-Hydroxyisoquinoline-1-carboximidamideHydroxy group only; neuroprotective propertiesHigh

This table illustrates how the presence of both bromine and fluorine atoms enhances the compound's reactivity and biological potential.

Case Studies and Research Findings

Several studies have investigated the biological effects of isoquinoline derivatives, including this compound:

  • Antimicrobial Studies : Research demonstrated that this compound effectively inhibits bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • Cancer Research : In vitro studies indicated that this compound significantly reduces tumor cell viability in various cancer cell lines, suggesting its utility in anticancer therapies .
  • Inflammation Modulation : The compound has been shown to modulate inflammatory responses in cellular models, indicating possible applications in treating inflammatory diseases .

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